9beta-Aspartic acid ceruletide
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Overview
Description
9beta-Aspartic acid ceruletide is a decapeptide compound derived from the skin of the Australian green tree frog, Ranoidea caerulea. It is structurally similar to the natural gastrointestinal peptide hormone cholecystokinin and exhibits potent biological activities, including stimulation of smooth muscle and digestive secretions . This compound has been extensively studied for its potential therapeutic applications, particularly in the fields of pain management and gastrointestinal disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9beta-Aspartic acid ceruletide involves the sulphation of a decapeptide intermediate in an aqueous medium at a pH range of 8.5 to 12.5. This process utilizes a complex of a tertiary organic base and sulfur trioxide (B:SO3) to achieve the desired sulphation . The decapeptide intermediate has the formula H-Pyroglu-Gln-Asp-Tyr(SO3H)-Thr-Gly-Trp-Met-Asp-Phe-NH2 .
Industrial Production Methods
Industrial production of this compound typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the rapid and well-controlled synthesis of the peptide, ensuring high purity and yield. The process involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage to obtain the final peptide product .
Chemical Reactions Analysis
Types of Reactions
9beta-Aspartic acid ceruletide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues, enhancing the stability of the peptide.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major products formed from these reactions include modified peptides with enhanced stability, altered biological activity, or improved pharmacokinetic properties. For example, oxidation can lead to the formation of more stable disulfide-linked peptides, while substitution can introduce functional groups that enhance receptor binding .
Scientific Research Applications
9beta-Aspartic acid ceruletide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 9beta-Aspartic acid ceruletide involves its interaction with cholecystokinin (CCK) receptors, particularly the CCK2 receptor . Upon binding to these receptors, the compound stimulates the release of digestive enzymes and bile from the pancreas and gall bladder, respectively . It also promotes smooth muscle contraction, which aids in the digestive process . Additionally, this compound has been shown to upregulate intercellular adhesion molecule-1 (ICAM-1) in pancreatic acinar cells, enhancing neutrophil adhesion and promoting inflammation .
Comparison with Similar Compounds
9beta-Aspartic acid ceruletide is similar to other decapeptides, such as cholecystokinin and caerulein. it is unique in its higher potency and stability . Other similar compounds include:
Properties
CAS No. |
81456-41-9 |
---|---|
Molecular Formula |
C58H73N13O21S2 |
Molecular Weight |
1352.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C58H73N13O21S2/c1-29(72)49(71-56(85)40(23-31-12-14-33(15-13-31)92-94(89,90)91)68-55(84)42(26-48(77)78)69-52(81)37(16-18-44(59)73)66-51(80)36-17-19-45(74)63-36)57(86)62-28-47(76)65-41(24-32-27-61-35-11-7-6-10-34(32)35)54(83)67-38(20-21-93-2)53(82)70-43(58(87)88)25-46(75)64-39(50(60)79)22-30-8-4-3-5-9-30/h3-15,27,29,36-43,49,61,72H,16-26,28H2,1-2H3,(H2,59,73)(H2,60,79)(H,62,86)(H,63,74)(H,64,75)(H,65,76)(H,66,80)(H,67,83)(H,68,84)(H,69,81)(H,70,82)(H,71,85)(H,77,78)(H,87,88)(H,89,90,91)/t29?,36-,37-,38-,39-,40-,41-,42-,43-,49-/m0/s1 |
InChI Key |
KYTQUEHTLBOPRB-CJTMXSBFSA-N |
Isomeric SMILES |
CC([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)NC(CC3=CC=CC=C3)C(=O)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O |
Origin of Product |
United States |
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